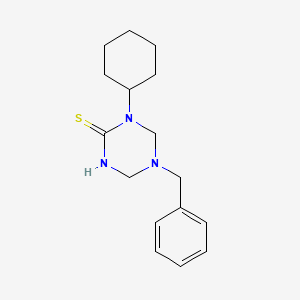
5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C16H23N3S It is known for its unique structure, which includes a triazinane ring substituted with benzyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of benzylamine and cyclohexylamine with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the triazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: A variety of substituted triazinane derivatives.
Scientific Research Applications
5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
- 1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H23N3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H23N3S/c20-16-17-12-18(11-14-7-3-1-4-8-14)13-19(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20) |
InChI Key |
HHQAKJWUVQMZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CN(CNC2=S)CC3=CC=CC=C3 |
solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10945791.png)
![2-{3-[(2,4-Difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945795.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945796.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945819.png)
![9-Ethyl-8-methyl-2-{5-[(4-propylphenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945825.png)
![3-Chloro-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10945827.png)
![6-bromo-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945828.png)
![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10945831.png)
![2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10945839.png)
![5-[(2-bromophenoxy)methyl]-N-tert-butylfuran-2-carboxamide](/img/structure/B10945840.png)
![1-ethyl-N-(furan-2-ylmethyl)-4-{[3-(naphthalen-2-ylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10945851.png)
![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10945860.png)
![2-({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B10945866.png)
![ethyl 2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10945868.png)
